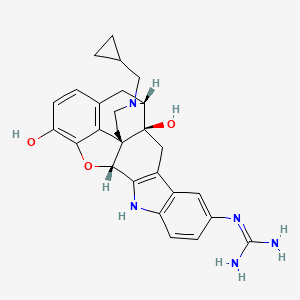

5'-Guanidinonaltrindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5’-Guanidinonaltrindole is a highly selective and potent antagonist of the kappa opioid receptor. It is known for its significant selectivity and potency compared to other kappa opioid receptor antagonists. This compound has been extensively used in scientific research to study the kappa opioid receptor and its associated pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanidinonaltrindole involves multiple steps, starting from the appropriate indole derivatives. The key steps include the introduction of the guanidine group and the formation of the indolomorphinan structure. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

2.1. Guanidine Formation

The guanidine group is synthesized through reactions involving nucleophilic amines. For example:

-

Cyanamide Reaction : Treatment of a primary amine with cyanamide under basic conditions can form guanidine:

\text{RNH}_2 + \text{NH}_2\text{CN} \rightarrow \text{RNHC(NH}_2\text{)_2} + \text{H}_2\text{O}

This reaction may be adapted in situ during 5'-GNTI synthesis.

2.2. Amidophenyl Arm Substitution

Substituents on the amidophenyl arm are modified to optimize receptor interactions:

-

Electrophilic Aromatic Substitution : Replacing iodine with polar groups (e.g., OH, NH₂) enhances hydrogen bonding with acidic residues (D223 5.35, E209 ECL2) in KOR .

-

Docking-Driven Design : Computational models guide the placement of basic moieties (e.g., m-CH₂NH₂) to favor interactions in the TM5-ECL2 region, avoiding hydrophobic TM2-TM3 pockets .

2.3. Functional Studies

-

Binding Affinity : 5'-GNTI exhibits a dissociation constant (Ki) of 0.18 nM for human KOR, with selectivity ratios >500 compared to μ- and δ-opioid receptors .

-

G Protein Bias : Analogs like MP1207 and MP1208 demonstrate G protein bias via salt bridge interactions with D223 and E209 in KOR, confirmed by molecular dynamics simulations .

3.1. Receptor Binding

5'-GNTI’s high selectivity for KOR stems from its ability to:

-

Target TM5-ECL2 : The amidophenyl arm engages polar residues (e.g., D223, E209), enabling competitive inhibition of dynorphin and other κ-opioid agonists .

-

Irreversible Antagonism : While not explicitly confirmed for 5'-GNTI, related compounds form covalent bonds with receptor residues, leading to long-lasting blockade .

3.2. Allosteric Modulation

5'-GNTI acts as a positive allosteric modulator of α1A-adrenergic receptors, with an EC₅₀ of 41 nM. This dual action may contribute to its transient side effects .

Table 1: Molecular and Pharmacological Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₉N₅O₃ | |

| Molecular Weight | ~453.55 g/mol | |

| Ki (human KOR) | 0.18 nM | |

| Selectivity (vs μ/δ) | >500:1 | |

| EC₅₀ (α1A-adrenergic) | 41 nM |

Applications De Recherche Scientifique

Pharmacological Properties

Potency and Selectivity

- GNTI exhibits a binding affinity with a dissociation constant Ke=0.04nM, making it five times more potent than the commonly used kappa-opioid antagonist, norbinaltorphimine. Its selectivity ratio exceeds 500, indicating a significant preference for kappa-opioid receptors over other opioid receptors .

Mechanisms of Action

- In addition to its antagonistic effects on kappa-opioid receptors, GNTI has been identified as a positive allosteric modulator of the α1A-adrenergic receptor with an effective concentration EC50=41nM. This dual action may account for some of its observed effects in various experimental settings .

Pain Management Studies

GNTI has been utilized in pain research to explore its effects on nociception and pain relief mechanisms. For instance, studies have demonstrated that GNTI can provoke scratching behavior in mice, which is indicative of its role in pain pathways influenced by kappa-opioid peptides like dynorphin .

Electroacupuncture Research

A notable study investigated the influence of electroacupuncture on GNTI-induced scratching in mice. The findings revealed that specific electroacupuncture points could attenuate scratching behavior induced by GNTI, suggesting potential therapeutic applications for managing itch and pain through modulation of opioid systems .

Behavioral Studies

Research has shown that GNTI can induce antidepressant-like effects in animal models. This aspect is particularly relevant in understanding the role of kappa-opioid receptors in mood regulation and the potential for developing new antidepressant therapies .

Case Studies

Mécanisme D'action

5’-Guanidinonaltrindole exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking its activity. This interaction prevents the receptor from interacting with its natural ligands, such as dynorphins. The compound also acts as a positive allosteric modulator of the alpha 1A adrenergic receptor, which may contribute to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

6’-Guanidinonaltrindole: An agonist of the kappa opioid receptor, differing from 5’-Guanidinonaltrindole in its receptor activity.

Norbinaltorphimine: Another kappa opioid receptor antagonist, but less selective and potent compared to 5’-Guanidinonaltrindole.

JDTic: A structurally different kappa opioid receptor antagonist with distinct pharmacological properties.

Uniqueness: 5’-Guanidinonaltrindole stands out due to its high selectivity and potency for the kappa opioid receptor. It is five times more potent and 500 times more selective than norbinaltorphimine, making it a valuable tool in research focused on the kappa opioid receptor .

Activité Biologique

5'-Guanidinonaltrindole (5'-GNTI) is a selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of 5'-GNTI, including its receptor interactions, pharmacodynamics, and implications for future research.

This compound is a synthetic compound with the following chemical properties:

- Molecular Formula : C27H29N5O3

- Molar Mass : 471.561 g/mol

- IUPAC Name : this compound

5'-GNTI exhibits high selectivity for the KOR, demonstrating a five-fold greater antagonist potency compared to norbinaltorphimine, a commonly used KOR antagonist, with an equilibrium dissociation constant (K(e)) of 0.04 nM . This selectivity is attributed to its ability to bind effectively to specific residues within the KOR, notably E6.58(297) on transmembrane helix TM6, which is crucial for its antagonistic effects .

Pharmacological Effects

The pharmacological profile of 5'-GNTI indicates several critical effects:

- Antagonistic Activity : As a KOR antagonist, 5'-GNTI inhibits the action of dynorphins, endogenous peptides that activate KORs. This inhibition can alleviate conditions such as allodynia, which is heightened sensitivity to pain .

- Positive Allosteric Modulation : Interestingly, 5'-GNTI also acts as a positive allosteric modulator of the α1A-adrenergic receptor with an effective concentration (EC50) of 41 nM . This dual activity may contribute to its complex pharmacodynamics.

Case Studies and Research Findings

- Animal Studies : Research involving rhesus monkeys demonstrated that 5'-GNTI effectively reduced drug-seeking behavior in models of addiction, highlighting its potential as a therapeutic agent in treating substance use disorders .

- Molecular Dynamics Simulations : Studies using molecular dynamics simulations revealed that binding of 5'-GNTI induces significant conformational changes in the KOR structure. Specifically, it triggers a clockwise rotation of transmembrane helix TM7, which is associated with receptor inactivation .

- Comparative Studies : In comparative studies with other guanidinonaltrindole derivatives such as 6'-GNTI (an agonist), researchers noted that subtle structural changes significantly influence receptor activation pathways. While 5'-GNTI serves as an antagonist, 6'-GNTI activates KOR through different mechanisms involving distinct binding interactions .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

219655-56-8 |

|---|---|

Formule moléculaire |

C27H29N5O3 |

Poids moléculaire |

471.5 g/mol |

Nom IUPAC |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine |

InChI |

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1 |

Clé InChI |

VLNHDKDBGWXJEE-GYHUNEDQSA-N |

SMILES isomérique |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |

SMILES canonique |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.